molecular formula C6H6INO3 B2602925 Ethyl 2-iodooxazole-5-carboxylate CAS No. 188672-86-8; 220580-97-2

Ethyl 2-iodooxazole-5-carboxylate

Cat. No.: B2602925
CAS No.: 188672-86-8; 220580-97-2
M. Wt: 267.022
InChI Key: LFEBWNPUCYNPOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-iodooxazole-5-carboxylate is a halogenated oxazole derivative featuring an iodine substituent at the 2-position and an ethyl ester group at the 5-position of the oxazole ring. Oxazole derivatives are heterocyclic compounds with a five-membered aromatic ring containing one oxygen and one nitrogen atom. The iodine atom in this compound enhances its utility as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), which are pivotal in pharmaceutical and agrochemical research. The ethyl ester group facilitates further functionalization, such as hydrolysis to carboxylic acids or transesterification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-iodo-1,3-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO3/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEBWNPUCYNPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(O1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of Ethyl 2-iodooxazole-5-carboxylate can be contextualized by comparing it to analogous compounds, particularly iodinated or ester-functionalized heterocycles. Key differences in substituents, heteroatoms, and applications are highlighted below:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name CAS Number Molecular Formula Core Heterocycle Substituents Key Applications/Properties
This compound Not Provided C₆H₆INO₃ Oxazole 2-Iodo, 5-ethyl ester Cross-coupling intermediate
Ethyl 2-aminothiazole-5-carboxylate 32955-21-8 C₆H₈N₂O₂S Thiazole 2-Amino, 5-ethyl ester Pharmaceutical intermediates
Methyl 2-amino-5-iodothiazole-4-carboxylate 1235034-76-0 C₆H₆IN₂O₂S Thiazole 2-Amino, 5-iodo, 4-methyl ester High structural similarity (0.98) to iodothiazoles
Ethyl 5-iodothiazole-4-carboxylate 900530-64-5 C₆H₆INO₂S Thiazole 5-Iodo, 4-ethyl ester Moderate similarity (0.86)

Key Observations:

Heterocycle Core Differences :

  • Oxazole vs. Thiazole : The replacement of oxygen (oxazole) with sulfur (thiazole) alters electronic properties, solubility, and reactivity. Thiazoles generally exhibit stronger π-π stacking interactions due to sulfur’s polarizability, whereas oxazoles are more electronegative .

Substituent Effects: Iodo vs. Amino Groups: The iodine atom in this compound enhances its electrophilicity, making it reactive in metal-catalyzed couplings. In contrast, the amino group in Ethyl 2-aminothiazole-5-carboxylate facilitates nucleophilic reactions or hydrogen bonding in drug design . Ester Position: Ethyl esters at the 4- or 5-position influence steric hindrance and regioselectivity in subsequent reactions.

Similarity Scores: Methyl 2-amino-5-iodothiazole-4-carboxylate (CAS 1235034-76-0) shows the highest similarity (0.98) to iodinated thiazoles, emphasizing the role of iodine and ester positioning in structural alignment .

Applications: Iodinated derivatives like this compound are prioritized in cross-coupling reactions for biaryl synthesis, whereas amino-substituted analogs (e.g., Ethyl 2-aminothiazole-5-carboxylate) are more common in bioactive molecule development .

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